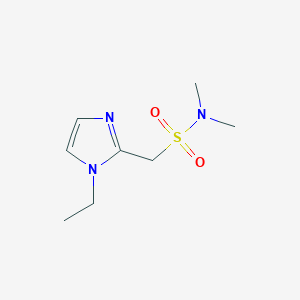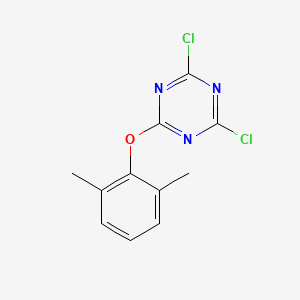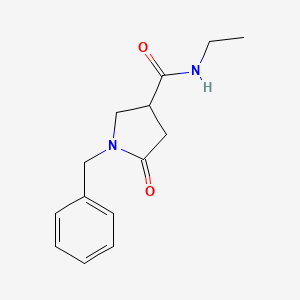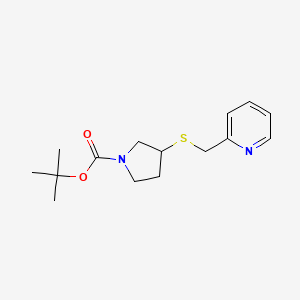![molecular formula C7H3ClN2O2S B13972119 5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)
5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro and carboxaldehyde functional groups adds to its reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can lead to a wide range of functionalized thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde
- 5-Fluoro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde
- 5-Methyl-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde
Uniqueness
5-Chloro-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxaldehyde is unique due to the presence of the chloro group, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where the chloro functionality is advantageous.
Properties
Molecular Formula |
C7H3ClN2O2S |
|---|---|
Molecular Weight |
214.63 g/mol |
IUPAC Name |
5-chloro-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-3(1-11)13-7-4(5)6(12)9-2-10-7/h1-2H,(H,9,10,12) |
InChI Key |
XMABJWZJYWVXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=C(S2)C=O)Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)




![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)

![Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B13972084.png)



